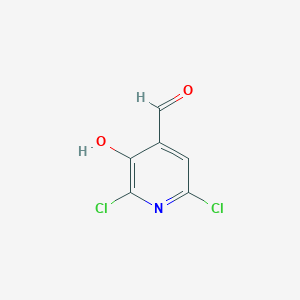

2,6-Dichloro-3-hydroxyisonicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

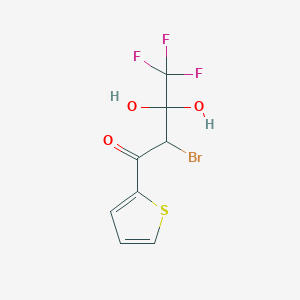

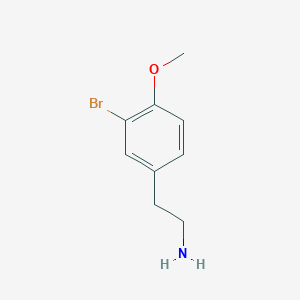

"2,6-Dichloro-3-hydroxyisonicotinaldehyde" is a chemical compound that can be associated with the broader family of chlorinated aromatic aldehydes. Its interest primarily lies in its unique structural features, which include chlorine substituents and a hydroxy group attached to an aromatic ring, making it a candidate for various chemical reactions and studies.

Synthesis Analysis

The synthesis of related chlorinated aldehydes often involves steps such as lithiation, chlorination, and hydrolysis. For example, hydroxyl- and hydroxymethyl-substituted 2,6-dichlorobenzaldehydes have been obtained by lithiation of corresponding TIPS-protected dichlorophenols or dichlorobenzylic alcohols followed by reaction with DMF and subsequent deprotection of the hydroxy group, indicating a potential pathway for synthesizing similar compounds (Hirschheydt & Voss, 2004).

Molecular Structure Analysis

Molecular structure analyses often involve X-ray diffraction, vibrational spectra, and computational calculations to determine conformation and hydrogen bonding. A study on bis(1-methylisonicotinate) hydrochloride monohydrate provides insights into hydrogen bond lengths and conformer stability, which could be relevant for understanding the structural dynamics of similar compounds (Szafran, Katrusiak, & Dega‐Szafran, 2006).

Chemical Reactions and Properties

Chlorinated aldehydes undergo various chemical reactions, including intramolecular hydrogen bonding, which significantly influences their chemical properties. For instance, studies on different dihydroxy and dichloro compounds demonstrate the importance of intramolecular hydrogen bonds and their effect on the molecules' reactivity and stability (Borisenko, Zauer, & Hargittai, 1996).

Wissenschaftliche Forschungsanwendungen

Environmental Remediation

Aminobacter sp. MSH1 has been shown to use 2,6-dichlorobenzamide, a compound similar in structure to 2,6-Dichloro-3-hydroxyisonicotinaldehyde, as a sole source of carbon, nitrogen, and energy. This organism is considered a prime biocatalyst for groundwater bioremediation in drinking water treatment plants (DWTPs) that depend on groundwater intake. The unique catabolic pathway of Aminobacter sp. MSH1 for degrading chlorinated compounds highlights the potential application of related chemicals in environmental remediation efforts (Raes et al., 2019).

Synthesis of Fungicidal Compounds

The synthesis of 3-(2,6-Dichlorophenyl)-5-(1-pyrrolidone)-2,3-isoxazoline from 2,6-dichlorobenzaldehydes demonstrates the utility of such compounds in generating new fungicidal agents. The compound showed excellent fungicidal activity against Rhizoctonia solani, indicating the potential for related dichloro compounds to be used in the development of new fungicides (Ning Guo-hu, 2014).

Organic Synthesis and Catalysis

A study on the 2,2-Dichlorination of Aldehydes showcases an environmentally benign process for preparing 2,2-dichloroaldehydes, highlighting the relevance of dichloro compounds in organic synthesis. This process, using 2,6-lutidine hydrochloride as a recoverable catalyst, emphasizes the importance of such chemicals in facilitating sustainable and scalable chemical reactions (Bellesia et al., 2000).

Insights into Catalytic Mechanisms

Research into the catalytic mechanism of chlorophenol 4-monooxygenase (TftD) toward various substrates provides insights into the enzymatic breakdown of chlorinated compounds. The study suggests that hydroxylation, rather than dechlorination, is the rate-determining step, highlighting the complex interactions between enzymes and chlorinated compounds like 2,6-Dichloro-3-hydroxyisonicotinaldehyde (Yanwei Li et al., 2015).

Eigenschaften

IUPAC Name |

2,6-dichloro-3-hydroxypyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-3(2-10)5(11)6(8)9-4/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCFBIVANWQGDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376637 |

Source

|

| Record name | 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-hydroxyisonicotinaldehyde | |

CAS RN |

185423-26-1 |

Source

|

| Record name | 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)

![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)

![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)